molecular formula C12H15NO3 B1285124 4-[(Isobutyrylamino)methyl]benzoic acid CAS No. 908495-37-4

4-[(Isobutyrylamino)methyl]benzoic acid

Cat. No. B1285124
M. Wt: 221.25 g/mol
InChI Key: RMFFHXZHRXYKDW-UHFFFAOYSA-N
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Description

The compound 4-[(Isobutyrylamino)methyl]benzoic acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant to the analysis of similar benzoic acid derivatives. For instance, the determination of benzoic acid in soft drinks using gas chromatography with on-line pyrolytic methylation technique suggests a method that could potentially be adapted for the analysis of 4-[(Isobutyrylamino)methyl]benzoic acid .

Synthesis Analysis

While the synthesis of 4-[(Isobutyrylamino)methyl]benzoic acid is not explicitly described, the papers do mention synthetic techniques that could be relevant. For example, the synthesis and characterization of organotin(IV) complexes derived from 4-(diethylamino)benzoic acid involve the preparation of carboxylate complexes, which could inform the synthesis of 4-[(Isobutyrylamino)methyl]benzoic acid derivatives . Additionally, the methylated derivative of a related compound in the first paper could provide insights into the methylation reactions that might be applicable to the target compound .

Molecular Structure Analysis

The molecular structure of 4-[(Isobutyrylamino)methyl]benzoic acid is not analyzed in the provided papers. However, the organotin(IV) complexes paper discusses the coordination states of tin atoms in various complexes, which could be indirectly useful for understanding how substituents on a benzoic acid core can affect molecular geometry and coordination .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 4-[(Isobutyrylamino)methyl]benzoic acid. However, the spectroscopic behavior of bis(4'-dibutylaminostyryl)benzene upon protonation or methylation could offer some parallels in understanding how the introduction of different functional groups might affect the reactivity of benzoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(Isobutyrylamino)methyl]benzoic acid are not detailed in the provided papers. Nonetheless, the gas chromatography method used to determine benzoic acid in soft drinks could be relevant for assessing the volatility and thermal stability of the compound, as well as its behavior during methylation . The spectroscopic analysis in the first paper could also be relevant for understanding the optical properties of benzoic acid derivatives .

properties

IUPAC Name

4-[(2-methylpropanoylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(2)11(14)13-7-9-3-5-10(6-4-9)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFFHXZHRXYKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589328
Record name 4-[(2-Methylpropanamido)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Isobutyrylamino)methyl]benzoic acid

CAS RN

908495-37-4
Record name 4-[(2-Methylpropanamido)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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